molecular formula C8H7ClO2 B106704 4-Chloro-2-methylbenzoic acid CAS No. 7499-07-2

4-Chloro-2-methylbenzoic acid

Cat. No. B106704
CAS RN: 7499-07-2
M. Wt: 170.59 g/mol
InChI Key: XXFKOBGFMUIWDH-UHFFFAOYSA-N
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Patent
US06794404B2

Procedure details

In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2, anhydrous N,N,N′,N′-tetramethylethylethylenediamine (TMEDA, 99.7 mL, 660 mmol, 2.2 eq.) and anhydrous THF (600 mL) were added and the mixture was cooled to −90° C. in a bath of liquid N2/EtOH. Freshly titrated sec-BuLi (550 mL, 1.2M in cyclohexane, 660 mmol., 2.2 eq.) was added slowly via cannula as to maintain the temperature at −50° C. The solution was cooled to −90° C. and 4-chlorobenzoic acid (47.0 g in 400 mL anhydrous THF, 300 mmol) was added slowly via cannula, while stirring carefully to maintain the temperature at −90° C. The reaction mixture was stirred at −90° C. for 1 h before allowed to warm-up to −80° C. and CH3l (80 mL, 1.28 moles) was added very slowly. The reaction mixture was stirred for 10 min at 0° C., then quenched slowly with H2O (600 mL) and allowed to warm-up to room temperature. The aqueous layer was separated, washed with Et2O (2×500 mL) and then acidified with HCl (2.5 N, 600 mL) while cooling in an ice bath; cooling was continued for 16 h at 4° C. to allow crystallization of the desired product. The crude product was dried under vacuum and over anhydrous P2O5 and then re-crystallized from hot toluene (700 mL) to obtain pure 4-chloro-2-methylbenzoic acid (40 g).
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C(CC)CN(C)C.N#N.CCO.[Li]C(CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1>C1COCC1>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[C:24]([CH3:1])[CH:23]=1 |f:1.2|

Inputs

Step One
Name
N,N,N′,N′-tetramethylethylethylenediamine
Quantity
99.7 mL
Type
reactant
Smiles
CN(C(CN(C)C)CC)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N2 EtOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.CCO
Step Three
Name
Quantity
550 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
while stirring carefully
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry round-bottomed flask (3 L) equipped with a mechanical stirrer under N2
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −90° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at −90° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −90° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to −80° C.
ADDITION
Type
ADDITION
Details
CH3l (80 mL, 1.28 moles) was added very slowly
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 min at 0° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched slowly with H2O (600 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with Et2O (2×500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
crystallization of the desired product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum and over anhydrous P2O5
CUSTOM
Type
CUSTOM
Details
re-crystallized from hot toluene (700 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.